

## AU-15330: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**AU-15330** is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2] As a bifunctional molecule, **AU-15330** recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation results in widespread chromatin compaction, thereby inhibiting oncogenic transcriptional programs.[1][5] Notably, **AU-15330** has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including castration-resistant prostate cancer (CRPC), both as a single agent and in combination with other therapies.[6] These application notes provide detailed protocols for the solubilization and preparation of **AU-15330** for both in vitro and in vivo experimental settings, along with a summary of its key biological activities.

## **Data Presentation**

Table 1: Solubility of AU-15330



| Solvent System                                                                        | Use Case | Maximum<br>Solubility                                            | Notes                                                                                                                                                   |
|---------------------------------------------------------------------------------------|----------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dimethyl Sulfoxide<br>(DMSO)                                                          | In Vitro | ≥ 100 mg/mL (≥<br>132.28 mM)                                     | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. [7] Ultrasonic treatment may be required to achieve maximum solubility.[1] |
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline                                  | In Vivo  | ≥ 3.5 mg/mL (≥ 4.63<br>mM)                                       | A common formulation for intravenous or intraperitoneal administration.[1]                                                                              |
| 10% DMSO, 90%<br>(20% SBE-β-CD in<br>saline)                                          | In Vivo  | ≥ 3.5 mg/mL (≥ 4.63<br>mM)                                       | An alternative formulation using sulfobutylether-β-cyclodextrin to improve solubility.[1]                                                               |
| 10% DMSO, 90%<br>Corn Oil                                                             | In Vivo  | ≥ 3.5 mg/mL (≥ 4.63<br>mM)                                       | A lipid-based formulation suitable for certain administration routes. [1]                                                                               |
| 10% 2-hydroxypropyl-<br>β-cyclodextrin<br>(HPβCD) in 5%<br>Dextrose in Water<br>(D5W) | In Vivo  | Not explicitly stated,<br>but used for<br>intravenous injection. | AU-15330 is first dissolved in 40% HPβCD and sonicated until clear, then diluted with D5W.[1]                                                           |

**Table 2: Recommended Storage Conditions** 



| Form                        | Storage<br>Temperature | Duration      | Notes                                                                                       |
|-----------------------------|------------------------|---------------|---------------------------------------------------------------------------------------------|
| Powder                      | -20°C                  | Up to 3 years | Store under nitrogen and away from moisture.[1]                                             |
| Stock Solution (in solvent) | -80°C                  | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen, away from moisture.[6] |
| Stock Solution (in solvent) | -20°C                  | Up to 1 year  | Stored under nitrogen,<br>away from moisture.<br>[6]                                        |

## **Experimental Protocols**

# In Vitro Protocol: Preparation of AU-15330 for Cell-Based Assays

Materials:

- AU-15330 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile cell culture medium appropriate for your cell line
- Vortex mixer
- Sonicator (optional)

Procedure for Preparing a 10 mM Stock Solution:



- Weighing: Accurately weigh out the desired amount of AU-15330 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 7.56 mg of AU-15330 (Molecular Weight: 755.93 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the AU-15330 powder in a sterile microcentrifuge tube. For a 10 mM stock, if you weighed 7.56 mg, you would add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
- Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm sterile filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Procedure for Preparing Working Solutions:

- Thawing: Thaw a single aliquot of the 10 mM **AU-15330** stock solution at room temperature.
- Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. It is recommended to perform intermediate dilutions for accuracy.
- Application: Add the diluted AU-15330 to your cell cultures and proceed with your experimental timeline. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

# In Vivo Protocol: Formulation of AU-15330 for Animal Studies

Important Considerations:

 The optimal formulation may depend on the animal model, administration route, and desired dosing regimen.



- It is recommended to prepare fresh formulations for each day of dosing.[7]
- All procedures should be performed under sterile conditions.

Formulation Method 1: PEG300/Tween-80/Saline Formulation[1]

#### Materials:

- AU-15330 powder
- Anhydrous DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- · Sterile tubes
- Vortex mixer
- Sonicator

#### Procedure:

- Initial Dissolution: Dissolve the required amount of AU-15330 in DMSO to make a concentrated stock.
- Sequential Addition: In a sterile tube, add the following solvents in order, ensuring the solution is clear after each addition:
  - Add the AU-15330/DMSO solution (to a final concentration of 10% of the total volume).
  - Add PEG300 to a final concentration of 40%.
  - Add Tween-80 to a final concentration of 5%.
  - Add sterile saline to make up the final 45% of the volume.



- Mixing: Vortex and sonicate the mixture until a clear and homogenous solution is obtained.
- Administration: The final solution is ready for administration (e.g., intravenous or intraperitoneal injection).

Formulation Method 2: Cyclodextrin-Based Formulation[1]

#### Materials:

- AU-15330 powder
- 40% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in water
- 5% Dextrose in Water (D5W)
- Sterile tubes
- Sonicator

#### Procedure:

- Dissolution in HPβCD: Mix the required amount of AU-15330 powder into the 40% HPβCD solution.
- Sonication: Sonicate the mixture until the powder is completely dissolved and the solution is clear.
- Dilution: Dilute the resulting solution with 5% Dextrose in Water (D5W) to achieve a final HPβCD concentration of 10%.
- Administration: The formulation is suitable for intravenous administration, for example, via retro-orbital injection in mice.[1]

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of AU-15330 as a PROTAC degrader.





Click to download full resolution via product page

Caption: Workflow for preparing and using AU-15330 in vitro.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU-15330, 2380274-50-8 | BroadPharm [broadpharm.com]
- 3. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]





**BENCH** 

- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [AU-15330: Application Notes and Protocols for Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605905#solubility-and-preparation-of-au-15330-for-experimental-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com